Brominated vs. Non-Halogenated DHP: Superior PqsR Quorum-Sensing Receptor Inhibition at Low Concentration
In a direct head-to-head study of halogenated dihydropyrrol-2-ones (DHPs), the brominated DHP 4a (structurally analogous to 4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one) achieved a two-fold greater decrease in PqsR receptor activity compared to the chlorinated (4b) and fluorinated (4c) analogs at the lowest concentration tested (12.5 µg/mL), and at 50 µg/mL the brominated analog showed up to an eight-fold inhibition of PqsR-mediated GFP production [1]. By contrast, the non-halogenated version 4d exhibited only partial PqsR inhibition and correspondingly weaker suppression of pyocyanin production and biofilm formation [1]. This halogen-dependent potency gradient (Br >> Cl > F > H) at the PqsR target is a pharmacologically meaningful differentiation.
| Evidence Dimension | PqsR receptor inhibition (GFP reporter assay) at 12.5–50 µg/mL in P. aeruginosa |
|---|---|
| Target Compound Data | Br-DHP (4a): 2-fold PqsR inhibition at 12.5 µg/mL; 8-fold at 50 µg/mL |
| Comparator Or Baseline | Cl-DHP (4b): 1–2 fold; F-DHP (4c): intermediate; Non-halogenated DHP (4d): partial inhibition only |
| Quantified Difference | Br-DHP >2× more potent than Cl-DHP at equimolar low dose; >8× vs. non-halogenated at high dose |
| Conditions | P. aeruginosa PAO1-PQS reporter strain; GFP fluorescence measured over 4–10 h growth; DHP concentrations: 12.5, 25, 50 µg/mL |
Why This Matters
This potency advantage is critical for researchers selecting a lead scaffold for anti-virulence drug discovery targeting the P. aeruginosa pqs QS system, where low-concentration efficacy is desirable to minimize off-target effects.
- [1] Das T, Sabir S, Chen R, Farrell J, Kriel FH, Whiteley GS, Glasbey TO, Manos J, Willcox MDP, Kumar N. Halogenated Dihydropyrrol-2-One Molecules Inhibit Pyocyanin Biosynthesis by Blocking the Pseudomonas Quinolone Signaling System. Molecules. 2022;27(4):1169. doi:10.3390/molecules27041169 View Source
